molecular formula C19H13BrN2O3 B12903158 1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]- CAS No. 680610-82-6

1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-

Cat. No.: B12903158
CAS No.: 680610-82-6
M. Wt: 397.2 g/mol
InChI Key: OTLCACUJYLHSSZ-UHFFFAOYSA-N
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Description

4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol is a complex organic compound that features a bromophenyl group, a hydroxyindazole moiety, and a benzene-1,3-diol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the indazole ring through cyclization reactions. The hydroxy groups are introduced via hydroxylation reactions under controlled conditions. Specific reagents and catalysts, such as bromine, palladium catalysts, and hydroxylating agents, are used to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Phenyl-substituted indazole derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the bromophenyl and hydroxyindazole groups allows for specific interactions with biological macromolecules, influencing pathways involved in cell proliferation, apoptosis, or microbial inhibition.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-1H-indazole: Lacks the hydroxy groups, resulting in different chemical properties and biological activities.

    4-(1-(4-Bromophenyl)-1H-indazol-3-yl)phenol:

    4-(1-(4-Bromophenyl)-6-methoxy-1H-indazol-3-yl)benzene-1,3-diol: The methoxy group alters its electronic properties and reactivity.

Uniqueness

4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol is unique due to the presence of multiple hydroxy groups, which enhance its solubility and reactivity. This compound’s specific structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry research.

Properties

CAS No.

680610-82-6

Molecular Formula

C19H13BrN2O3

Molecular Weight

397.2 g/mol

IUPAC Name

4-[1-(4-bromophenyl)-6-hydroxyindazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C19H13BrN2O3/c20-11-1-3-12(4-2-11)22-17-9-13(23)5-7-15(17)19(21-22)16-8-6-14(24)10-18(16)25/h1-10,23-25H

InChI Key

OTLCACUJYLHSSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=CC(=C3)O)C(=N2)C4=C(C=C(C=C4)O)O)Br

Origin of Product

United States

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